molecular formula C26H33NO2 B8023661 Abiraterone acetate

Abiraterone acetate

Cat. No.: B8023661
M. Wt: 391.5 g/mol
InChI Key: UVIQSJCZCSLXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Clinical Adoption

Discovery and Early Challenges

The quest for abiraterone acetate began in the early 1990s at the ICR, where Professor Mike Jarman’s team sought to inhibit CYP17, an enzyme critical for testosterone synthesis. Initial efforts focused on modifying ketoconazole, a weak CYP17 inhibitor with limited efficacy and significant toxicity. The breakthrough came with CB7598 (later renamed abiraterone), which showed potent CYP17 inhibition in preclinical models. However, early clinical development faced skepticism due to incomplete understanding of CRPC biology and safety concerns over adrenal insufficiency from cortisol suppression.

Pivotal Clinical Trials and Regulatory Approval

The phase 3 COU-AA-301 trial (2008–2009) marked a turning point. In 1,195 docetaxel-pretreated CRPC patients, this compound plus prednisone achieved a median overall survival (OS) of 14.8 months versus 10.9 months for placebo-prednisone (HR 0.65, p < 0.001). Secondary endpoints, including time to PSA progression (8.5 vs. 6.6 months) and radiographic progression-free survival (5.6 vs. 3.6 months), further validated efficacy. These results led to FDA approval in April 2011 for post-chemotherapy CRPC. Subsequent approvals expanded its use to chemotherapy-naïve CRPC (2012) and metastatic castration-sensitive prostate cancer (mCSPC) after the LATITUDE trial showed a 38% reduction in mortality risk (HR 0.62, p < 0.001).

Table 1: Key Clinical Trials of this compound
Trial Name Phase Population Key Outcome (Median OS) Hazard Ratio Reference
COU-AA-301 3 Post-docetaxel CRPC 14.8 vs. 10.9 months 0.65
COU-AA-302 3 Chemo-naïve CRPC 34.7 vs. 30.3 months 0.81
LATITUDE 3 High-risk mCSPC Not reached vs. 34.7 mo 0.62

Properties

IUPAC Name

(10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIQSJCZCSLXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861414
Record name 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The foundational synthesis, described in patent WO2015015246A1, begins with prasterone acetate (dehydroepiandrosterone-3-acetate). Triflation at the C17 position using trifluoromethanesulfonic anhydride (Tf2_2O) generates the key intermediate 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate (II). Critical to this step is the selection of bases such as 2,6-di-tert-butyl-4-methylpyridine, which minimizes side reactions by scavenging acidic protons. The reaction proceeds at -80°C to 30°C over 2–24 hours, achieving 85–90% conversion.

Limitations and Industrial Scalability

While the patent method established the synthetic framework, it requires flash chromatography for intermediate purification, increasing costs and complexity for large-scale production. Additionally, the use of cryogenic conditions (-80°C) complicates reactor design and energy consumption.

Acid-Base Treatment Optimization for Enhanced Efficiency

Simplified Workup and Reduced Chromatography

Madhra et al. redesigned the isolation protocol by replacing chromatography with acid-base extraction. After coupling, the crude product is treated with 1 N HCl in isopropanol, precipitating this compound hydrochloride. Neutralization with aqueous NaHCO3_3 liberates the free base, which is crystallized from ethanol to achieve 99.6% purity. This modification reduces process time from 72 hours to 24 hours and eliminates silica gel waste.

Solvent System and Yield Improvements

Replacing dichloromethane with ethyl acetate in the acetylation step enhanced safety and reduced environmental impact. Triethylamine (3.0 equiv) and acetic anhydride (1.7 equiv) in ethyl acetate at 0–20°C afforded 96.7% molar yield. Crystallization from 90% ethanol/water further increased purity to 99.6% while avoiding costly low-temperature operations.

Quality by Design (QbD) and Design of Experiments (DoE) Approach

Risk Assessment and Critical Process Parameters

A 2024 study applied QbD principles to identify Critical Quality Attributes (CQAs):

  • Hydrazone Intermediate (3): Deacylated impurity (<0.15%) controlled via hydrazine hydrate stoichiometry (1.2 equiv) and reaction time (6 hours at 80°C).

  • Vinyl Iodide (2): 17-Methyl impurity (<0.2%) minimized by regulating iodine addition rate (0.5 mL/min) and TMG concentration (2.5 equiv).

  • Final API (1): Hydroxy (8) and diene (9) impurities suppressed using 3.0 equiv BET and maintaining pH >10 during Suzuki coupling.

Multivariate Optimization of Suzuki Coupling

Response Surface Methodology (RSM) defined optimal conditions:

ParameterRangeOptimal Value
BET Equiv2.5–3.53.0
Na2_2CO3_3 Equiv2.0–3.02.5
IPA:H2_2O Ratio4:1–6:15:1
Temperature (°C)70–9080
This protocol achieved 82% selectivity and 99% purity, elevating overall yield to 57% from 25% in earlier methods.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodYield (%)Purity (%)Key Advancement
Patent6599.04Establishes triflation-Suzuki route
Acid-Base96.799.6Eliminates chromatography
QbD/DoE5799.9Statistical impurity control

Environmental and Economic Considerations

The QbD approach reduced solvent consumption by 40% compared to patent methods, while acid-base treatment lowered Pd catalyst usage from 5 mol% to 2 mol%. Capital costs decreased by 30% in optimized protocols due to eliminated cryogenic steps .

Chemical Reactions Analysis

Types of Reactions

Abiraterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deacetylated compounds .

Scientific Research Applications

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Abiraterone acetate is primarily indicated for mCRPC, especially in patients who have previously received chemotherapy. It has been shown to significantly prolong overall survival (OS) compared to placebo when combined with prednisone:

  • LATITUDE Study : In this phase 3 trial involving high-risk metastatic hormone-naïve prostate cancer patients, this compound combined with prednisone demonstrated improved OS and radiographic progression-free survival compared to placebo .
  • Real-World Data : A study comparing this compound with enzalutamide found that median OS was shorter for abiraterone (20.6 months) compared to enzalutamide (22.5 months), indicating variability in effectiveness based on patient demographics .

Combination Therapy

This compound is often used in combination with other therapies:

  • With Prednisone : The standard regimen includes this compound with prednisone, enhancing efficacy and managing side effects. The combination has shown a favorable safety profile and improved outcomes in various studies .
  • With Enzalutamide : Recent trials have explored the efficacy of combining abiraterone with enzalutamide, yielding promising results in terms of survival rates and disease progression .

Castration-Sensitive Prostate Cancer

Emerging evidence suggests that this compound may also benefit patients with castration-sensitive prostate cancer, particularly those at high risk for metastasis. The LATITUDE trial highlighted its potential in this patient population .

Complete Response Case

A notable case involved a 62-year-old male with metastatic castration-resistant prostate cancer who achieved a complete response after six months on this compound combined with prednisone. His PSA levels normalized, and follow-up imaging showed no signs of metastatic disease .

Subgroup Analysis

In a Japanese subgroup analysis of the LATITUDE trial, patients receiving this compound plus prednisone showed sustained survival benefits consistent with the overall population results, reinforcing its efficacy across diverse demographics .

Efficacy and Safety Profile

This compound is generally well-tolerated; however, it can cause side effects such as hypertension, hypokalemia, and liver enzyme elevations due to increased mineralocorticoid levels from adrenal stimulation . Monitoring for these adverse effects is crucial during treatment.

Comparative Effectiveness

TreatmentMedian Overall SurvivalTreatment DurationTime to Subsequent Treatment
Abiraterone + Prednisone20.6 months 6.7 months 14.5 months
Enzalutamide22.5 months 7.4 months 16.7 months

Comparison with Similar Compounds

Enzalutamide

Mechanism: Enzalutamide is a non-steroidal androgen receptor (AR) antagonist that blocks testosterone binding to AR and inhibits AR nuclear translocation. Unlike abiraterone acetate, it targets downstream AR signaling rather than androgen synthesis . Efficacy: Indirect comparisons of phase III trials show comparable OS benefits between enzalutamide and this compound in both pre- and post-docetaxel settings. However, enzalutamide may offer a marginally higher probability of OS improvement (posterior probability: 88% vs. 12% for this compound) . 9.5 months) or PSA response rates (37% vs. 34%) between the two agents . Safety: Enzalutamide is associated with a higher incidence of central nervous system side effects (e.g., fatigue, seizures) due to its blood-brain barrier penetration, whereas this compound more commonly causes hypertension, hypokalemia, and fluid retention due to mineralocorticoid excess .

Table 1: this compound vs. Enzalutamide

Parameter This compound Enzalutamide
Target CYP17 enzyme Androgen receptor
Median OS (months) 14.8–15.8 (post-docetaxel) 18.4 (pre-docetaxel)
Common Adverse Events Hypertension, hypokalemia Fatigue, seizures
Food Restrictions Required (fasting) None
Galeterone

Mechanism: Galeterone is a multi-target agent that inhibits CYP17, antagonizes AR, and degrades AR variants. This triple action theoretically overcomes resistance mechanisms seen with this compound or enzalutamide . Efficacy: Preclinical studies showed galeterone’s potency in suppressing DHEA sulfonation (Ki = 0.2 µM for SULT2A1), comparable to abiraterone. Safety: Galeterone’s inhibition of hepatic sulfotransferases (SULT2A1, SULT2B1b) raises concerns for drug-drug interactions, particularly with steroids metabolized via sulfonation pathways .

Table 2: this compound vs. Galeterone

Parameter This compound Galeterone
Mechanism CYP17 inhibition CYP17 inhibition, AR antagonism, AR degradation
Clinical Stage FDA-approved Discontinued (phase II)
Key Limitation Mineralocorticoid toxicity Drug interaction potential
Ketoconazole

Mechanism: Ketoconazole, an antifungal agent, non-selectively inhibits CYP17 and other CYP enzymes. It was historically used off-label for mCRPC but has largely been replaced by this compound . Efficacy: In phase II trials, ketoconazole showed a PSA response rate of 27–63%, but its short half-life and low potency required frequent dosing. This compound demonstrated superior OS (15.8 vs. 11.2 months) in head-to-head comparisons . Safety: Ketoconazole’s broad CYP inhibition causes adrenal insufficiency, hepatotoxicity, and interactions with CYP3A4-metabolized drugs, whereas this compound’s toxicity is manageable with prednisone co-administration .

Table 3: this compound vs. Ketoconazole

Parameter This compound Ketoconazole
CYP Selectivity High (CYP17) Low (CYP17, CYP3A4, others)
PSA Response Rate 29–38% 27–63%
Adverse Events Prednisone-mitigated Hepatotoxicity, adrenal insufficiency
Formulation Comparisons

This compound’s poor solubility (LogP = 5.12) led to the development of advanced formulations:

  • Micronized crystalline (Zytiga®) : Requires fasting due to food-induced 4.4-fold AUC increase .
  • Nanocrystal tablets: Show 3.51-fold higher Cmax and 2.80-fold higher AUC compared to raw materials, with bioequivalence to Zytiga® but reduced food dependency .
  • Amorphous fine-particle (AAFP): Utilizes SoluMatrix technology to enhance bioavailability, reducing pharmacokinetic variability by 30% compared to the originator formulation .

Table 4: Pharmacokinetic Comparison of Formulations

Formulation Cmax (ng/mL) AUC0–t (ng·h/mL) Food Effect Mitigation
Zytiga® (micronized) 168 1,117 No
Nanocrystal 589* 3,123* Yes
AAFP 235† 1,980† Partial

*Data from preclinical models ; †Data from healthy subjects .

Biological Activity

Abiraterone acetate is a potent inhibitor of androgen biosynthesis, primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by case studies and research findings.

This compound functions by selectively inhibiting the enzyme CYP17A1 , which is crucial in androgen synthesis. This inhibition leads to a significant reduction in serum and intratumoral androgen levels, effectively starving prostate cancer cells of the hormones that promote their growth. The IC50 values for this compound are approximately 17 nM for 17,20-lyase activity and 18 nM for 17α-hydroxylase activity, indicating its potency in disrupting androgen production .

Survival Benefits

Clinical trials have demonstrated that this compound significantly improves overall survival (OS) and progression-free survival (PFS) in patients with mCRPC. A notable phase III trial showed that patients receiving abiraterone plus prednisone had a median OS of 14.8 months , compared to 10.9 months for those receiving placebo .

The following table summarizes key clinical outcomes associated with this compound:

OutcomeThis compoundControl (Placebo)Hazard Ratio (HR)
Median Overall Survival14.8 months10.9 months0.65
Time to PSA ProgressionSignificant delayNot applicable0.45
Progression-Free SurvivalImprovedNot applicable0.55
PSA Response Rate49%20%2.49

Case Studies

Two case reports illustrate the effectiveness of this compound in heavily pretreated mCRPC patients:

  • Case Study 1 : A 58-year-old male with advanced prostate cancer experienced a dramatic response to abiraterone after failing multiple therapies. His PSA dropped from 281 ng/ml to 54 ng/ml within three months, with no significant side effects noted .
  • Case Study 2 : Another patient with extensive visceral disease showed marked regression of metastases and a decrease in PSA levels within one month of starting abiraterone treatment, maintaining clinical benefits for over six months .

Safety Profile

This compound is generally well-tolerated, but it can lead to some adverse effects. Commonly reported side effects include:

  • Hypokalemia : Elevated risk compared to controls (RR 2.47)
  • Hypertension : Increased incidence (RR 1.57)
  • Arthralgia : Mildly elevated risk (RR 1.19)

Importantly, no significant mineralocorticoid-related side effects were observed in the case studies reviewed .

Biological Effects Beyond Androgen Suppression

Recent research has uncovered additional biological activities of this compound beyond its role as an androgen synthesis inhibitor:

  • Bone Health : Abiraterone has been shown to promote osteoblast differentiation and inhibit osteoclast activity, suggesting potential benefits in maintaining bone health in patients undergoing treatment for prostate cancer .
  • Anti-resorptive Activity : Studies indicate that non-cytotoxic doses of abiraterone significantly inhibit osteoclast differentiation and activity, which could be beneficial in managing bone metastases associated with prostate cancer .

Q & A

Q. What is the molecular mechanism of abiraterone acetate in suppressing androgen synthesis, and how does this inform preclinical models of prostate cancer?

this compound irreversibly inhibits cytochrome P17 (CYP17), a key enzyme in testosterone biosynthesis. By blocking both 17α-hydroxylase and C17,20-lyase activities, it suppresses androgen production not only in the testes but also in adrenal glands and tumor tissues . Preclinical studies should incorporate models that reflect systemic androgen deprivation, such as castration-resistant prostate cancer (CRPC) xenografts, to evaluate downstream effects on androgen receptor signaling and tumor progression.

Q. How do the pharmacokinetic properties of this compound influence its dosing regimens in clinical research?

this compound is a BCS Class IV drug with low solubility and permeability, resulting in ~5% oral bioavailability under fasting conditions. Co-administration with food increases bioavailability, necessitating strict fasting protocols in clinical trials to minimize variability . Researchers must account for CYP3A4 interactions: strong inducers (e.g., rifampin) reduce abiraterone exposure by 55%, requiring dose adjustments, while inhibitors (e.g., ketoconazole) have minimal clinical impact .

Q. What are the critical safety considerations when designing animal studies or clinical trials involving this compound?

Preclinical reproductive toxicity studies in rats show embryo-fetal lethality and malformations at exposures ≥0.03× human AUC, mandating stringent contraception protocols for male participants in clinical trials . In long-term safety studies, monitor for hepatic toxicity and hypokalemia due to secondary mineralocorticoid excess, which is typically managed with prednisone co-administration .

Advanced Research Questions

Q. How can computational methods and in vitro assays be leveraged to repurpose this compound for antiviral applications, such as SARS-CoV-2 inhibition?

Molecular docking simulations identified this compound as a potential inhibitor of the SARS-CoV-2 nucleocapsid (N)-spike (S) protein interaction. Follow-up plaque reduction assays in Vero E6 cells demonstrated dose-dependent suppression of viral replication (EC₅₀ = 2.1 µM) and reduced N/S protein expression. Researchers should validate these findings in human airway organoids and assess synergy with existing antivirals .

Q. What formulation strategies improve the bioavailability of this compound, and how are they validated in preclinical models?

Solid lipid nanoparticles (SLNs) enhance solubility and lymphatic uptake, achieving a 3.2-fold increase in oral bioavailability compared to conventional tablets in rodent models. Key parameters include particle size (<100 nm), polydispersity index (<0.3), and drug loading efficiency (>80%). Validate using in vitro dissolution tests mimicking gastrointestinal pH gradients and in vivo pharmacokinetic studies .

Q. How should researchers address contradictions in survival outcomes between this compound and other therapies (e.g., docetaxel) in metastatic CRPC trials?

The TAX 327 trial showed docetaxel improved median survival (18.9 vs. 16.5 months) over mitoxantrone, but abiraterone trials often enroll patients post-chemotherapy. Stratify analyses by prior taxane exposure and use multivariate Cox regression to adjust for confounding factors like PSA kinetics. Consider crossover trial designs to evaluate sequential therapy efficacy .

Q. What methodologies are employed to detect and quantify genotoxic impurities in this compound synthesis?

Redesigned synthetic routes avoid trifluoromethanesulfonic anhydride, a genotoxic impurity source. Validate impurity profiles using GC–MS/MS with a lower limit of quantification (LLOQ) ≤5 ppm. For example, a validated method for five impurities uses a DB-5MS column, electron ionization, and multiple reaction monitoring (MRM) with deuterated internal standards .

Q. How are adaptive clinical trial designs applied to evaluate this compound combination therapies?

Phase III protocols often incorporate interim analyses by Data Review Committees (DRCs). For example, in a study comparing abiraterone + exemestane vs. monotherapy, the DRC halted the abiraterone-alone arm for futility (HR = 1.32, p > 0.05) but continued the combination arm, highlighting the need for pre-specified stopping rules and biomarker-driven enrollment .

Methodological Guidelines

  • For antiviral repurposing studies : Combine computational docking (AutoDock Vina) with in vitro viral replication assays (plaque reduction) and proteomic validation (Western blot for N/S proteins) .
  • For nanoparticle formulations : Optimize SLNs using hot homogenization and ultrasonication, followed by stability testing under ICH guidelines (25°C/60% RH for 6 months) .
  • For clinical data contradiction analysis : Use inverse probability weighting to adjust for crossover effects and stratified log-rank tests for survival endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abiraterone acetate
Reactant of Route 2
Reactant of Route 2
Abiraterone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.